2,2,4-Trimethylpent-4-en-1-ol
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Overview
Description
2,2,4-Trimethylpent-4-en-1-ol is an organic compound with the molecular formula C8H16O It is a branched-chain unsaturated alcohol, characterized by the presence of a double bond and three methyl groups attached to the pentane chain
Preparation Methods
Synthetic Routes and Reaction Conditions
2,2,4-Trimethylpent-4-en-1-ol can be synthesized through several methods. One common approach involves the alkylation of isobutene with isobutyraldehyde, followed by reduction. The reaction typically requires a catalyst such as sodium alkoxide and is carried out under controlled temperature and pressure conditions to ensure high yield and purity .
Industrial Production Methods
In industrial settings, the production of this compound often involves continuous flow processes to enhance efficiency and safety. This method replaces traditional batch production, utilizing microchannel reactors to achieve better control over reaction parameters and improve economic benefits .
Chemical Reactions Analysis
Types of Reactions
2,2,4-Trimethylpent-4-en-1-ol undergoes various chemical reactions, including:
Oxidation: This reaction can convert the alcohol group to a carbonyl group, forming ketones or aldehydes.
Reduction: The compound can be reduced to form saturated alcohols.
Substitution: The hydroxyl group can be substituted with other functional groups, such as halides or esters.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents such as thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) facilitate substitution reactions.
Major Products
Oxidation: Produces ketones or aldehydes.
Reduction: Yields saturated alcohols.
Substitution: Forms halides or esters depending on the substituent introduced.
Scientific Research Applications
2,2,4-Trimethylpent-4-en-1-ol has diverse applications in scientific research:
Chemistry: Used as a solvent and reagent in organic synthesis.
Biology: Investigated for its potential biological activity and interactions with enzymes.
Medicine: Explored for its pharmacological properties and potential therapeutic uses.
Industry: Utilized in the production of high-performance materials and as an intermediate in the synthesis of other compounds
Mechanism of Action
The mechanism of action of 2,2,4-Trimethylpent-4-en-1-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can modulate biochemical pathways by binding to active sites or altering the conformation of target proteins. This interaction can lead to changes in cellular processes, influencing various physiological functions .
Comparison with Similar Compounds
Similar Compounds
2,2,4-Trimethylpentane:
2,4,4-Trimethylpentan-1-ol: Another branched-chain alcohol with a different position of the double bond and hydroxyl group.
Uniqueness
Its structure allows for diverse chemical modifications, making it a valuable compound in various research and industrial contexts .
Properties
IUPAC Name |
2,2,4-trimethylpent-4-en-1-ol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H16O/c1-7(2)5-8(3,4)6-9/h9H,1,5-6H2,2-4H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IPCBOHBHGXVTER-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=C)CC(C)(C)CO |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H16O |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
128.21 g/mol |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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